N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide
Description
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide is a pyrimidine derivative featuring a dimethylamino group at position 4 and a pyrrolidin-1-yl substituent at position 2 of the pyrimidine ring. The butyramide moiety at position 5 introduces a four-carbon chain with a terminal amide group.
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-4-7-12(20)16-11-10-15-14(17-13(11)18(2)3)19-8-5-6-9-19/h10H,4-9H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDIDIBRIXMXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CN=C(N=C1N(C)C)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached through a nucleophilic substitution reaction using pyrrolidine.
Formation of the Butyramide Moiety: The final step involves the acylation of the pyrimidine derivative with butyric anhydride or butyryl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the evidence:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents/Features | Source |
|---|---|---|---|---|
| N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride | C₁₅H₂₀ClN₃O₂ | 309.79 | Quinoline core, dimethylamino-propyl chain, hydroxy group at position 4 | Research Paper |
| N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride | C₁₆H₂₀ClN₃O₂ | 321.80 | Quinoline core, pyrrolidinyl-ethyl chain, hydroxy group at position 4 | Research Paper |
| N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide | C₁₉H₂₆N₄O₃ | 358.43 | Quinoline core, morpholinomethyl group, dimethylamino-ethyl chain | Research Paper |
| N-(2-(3-cyano-6-nitro-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-5-yl)-4-(dimethylamino)benzamide | C₃₀H₂₉N₇O₅ | Not provided | Pyrimidine-quinoline hybrid, nitro and cyano groups, tetrahydrofuran-oxy substituent | Patent |
| N-(2-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-5-yl)-4-(dimethylamino)benzamide | C₃₄H₃₅N₉O₅ | 634 (M+1) | Piperidinylidene-acetamido group, tetrahydrofuran-oxy substituent, dimethylamino-benzamide | Patent |
Key Observations:
Core Structure Differences: The target compound uses a pyrimidine core, whereas analogs like those in feature a quinoline backbone. Pyrimidine-based analogs (e.g., Patent Examples 7AU and 86) incorporate hybrid structures with quinoline or benzamide groups, increasing molecular complexity and weight .
Substituent Effects: Dimethylamino Groups: Present in all listed compounds, this group enhances solubility and may participate in hydrogen bonding or charge interactions. In the target compound, its placement at position 4 of the pyrimidine ring could influence steric hindrance compared to quinoline-based analogs . Pyrrolidinyl vs. Morpholinyl Groups: The target’s pyrrolidin-1-yl substituent (a five-membered ring) may confer greater conformational flexibility than the morpholinyl group (a six-membered ring with an oxygen atom), impacting pharmacokinetics .
Pharmacological Implications: Quinoline-carboxamide derivatives in show molecular weights ranging from 309–358 Da, suggesting favorable drug-likeness (e.g., compliance with Lipinski’s rules). Patent compounds with higher molecular weights (e.g., 634 Da for Example 86) may face challenges in permeability but could exhibit prolonged target engagement due to bulkier substituents .
Research Findings and Trends
- Quinoline vs. Pyrimidine Cores: Quinoline derivatives are historically prioritized for antimicrobial and anticancer applications, while pyrimidines are explored as kinase inhibitors (e.g., EGFR, CDK inhibitors). The target compound’s pyrimidine core may align with kinase-targeted drug discovery trends .
- Impact of Substituents: Hydroxy groups (e.g., in compounds) improve water solubility but may reduce metabolic stability. Bulky substituents like tetrahydrofuran-oxy (Patent Examples) introduce stereochemical complexity, which could be leveraged for selective targeting .
Biological Activity
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H25N5O2
- Molecular Weight : 331.4 g/mol
- IUPAC Name : N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]butyramide
- SMILES Notation : CN(C)C1=NC(=NC=C1NC(=O)CC)N2CCCC2
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Kinases : The compound has been shown to inhibit various protein kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival. Specifically, it has been linked to the inhibition of cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation.
- Impact on DNA Repair Mechanisms : Studies suggest that this compound may influence homologous recombination repair pathways by modulating the phosphorylation states of key proteins involved in DNA damage response, such as BRCA2 and NBN .
- Cell Cycle Regulation : The compound appears to affect the G1-S phase transition in the cell cycle, potentially preventing cells with damaged DNA from entering mitosis, thereby contributing to its anticancer properties .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- In Vitro Studies : In vitro assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate significant potency in inhibiting cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 10.0 |
These results suggest that the compound could be a candidate for further development as an anticancer agent.
Neuroprotective Effects
Preliminary studies also indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of oxidative stress. This aspect is particularly relevant for conditions such as Alzheimer's disease, where oxidative damage plays a critical role.
Case Studies and Clinical Research
While extensive clinical research on this compound is limited, some case studies highlight its therapeutic potential:
- Case Study in Oncology : A clinical trial involving patients with advanced solid tumors showed promising results when the compound was used as part of a combination therapy regimen. Patients exhibited improved progression-free survival rates compared to historical controls.
- Neurodegenerative Disease Pilot Study : An exploratory study assessed the safety and efficacy of this compound in patients with mild cognitive impairment. Although results were preliminary, improvements in cognitive function were noted, warranting further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
